Methyl 2-amino-3-cyclohexylpropanoate
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Overview
Description
Methyl 2-amino-3-cyclohexylpropanoate is an alanine derivative with the chemical formula C10H19NO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormones and its ability to prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-cyclohexylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle recovery and enhancement of physical performance.
Industry: Utilized in the production of pharmaceuticals and as an additive in dietary supplements.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with anabolic pathways in the body. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. The compound also acts on specific molecular targets, such as receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylalanine methyl ester
- Methyl 3-Cyclohexyl-L-Alaninate
- Methyl L-cyclohexylalaninate
Uniqueness
Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to influence anabolic hormones and prevent muscle damage sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUJVMSARYTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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